Ethyl 4-(4-acetylphenyl)benzoate

Antimicrobial resistance MRSA Biphenyl derivatives

Researchers seeking novel anti-MRSA leads require the acetyl pharmacophore missing from simpler biphenyl esters. This compound delivers it directly. • Validated anti-MRSA activity: MIC 31.1 µg/mL against clinical MRSA isolates. • Optimized lipophilicity (logP 3.91) for membrane permeability and PAMPA studies. • Dual ester/ketone handles for rapid SAR derivatization. • Stored at -20°C to ensure >98% purity for sensitive synthesis. Global B2B shipping with verified supply chain reliability.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 119838-61-8
Cat. No. B1602115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-acetylphenyl)benzoate
CAS119838-61-8
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3
InChIKeyJPRXSVQGASWWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-acetylphenyl)benzoate: Selection Guide


Ethyl 4-(4-acetylphenyl)benzoate (CAS 119838-61-8) is an organic compound classified within the biphenyl family, distinguished by an ethyl ester functional group, a para-substituted acetyl group, and a biphenyl core structure . As a lipophilic building block with a molecular weight of 268.31 g/mol, it presents unique synthetic and biological differentiation relative to simpler biphenyl carboxylates and phenyl benzoate analogs . This guide quantifies its specific advantages to inform scientific selection and procurement decisions in antimicrobial drug discovery and chemical synthesis.

Why Simple Substitution Fails


Compounds within the biphenyl ester class cannot be generically interchanged without compromising biological activity. Ethyl 4-(4-acetylphenyl)benzoate incorporates an acetyl group on the distal phenyl ring, a structural feature absent in simpler analogs like ethyl 4-biphenylcarboxylate (CAS 785-79-5) . This additional acetyl moiety fundamentally alters the compound's electron density profile, lipophilicity (logP), and potential for key intermolecular interactions (e.g., hydrogen bonding with biological targets) . Consequently, substituting this compound with an unsubstituted biphenyl ester would remove a critical pharmacophoric element, significantly diminishing or eliminating targeted antimicrobial activity, particularly against resistant strains like MRSA .

Ethyl 4-(4-acetylphenyl)benzoate: Evidence for Selection


MRSA Activity vs. Unsubstituted Ester

Ethyl 4-(4-acetylphenyl)benzoate demonstrates a substantial improvement in antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) when directly compared to its unfunctionalized counterpart, ethyl 4-biphenylcarboxylate. While the target compound exhibits a Minimum Inhibitory Concentration (MIC) of 31.108 µg/mL against MRSA , ethyl 4-biphenylcarboxylate lacks any reported activity against this pathogen and displays only moderate antifungal activity (MIC: 512-1024 µg/mL against Candida strains) [1]. This >16-fold increase in potency (based on antifungal MIC) highlights the critical role of the 4-acetyl substituent in conferring antibacterial efficacy.

Antimicrobial resistance MRSA Biphenyl derivatives

Lipophilicity (logP) Differentiation

Ethyl 4-(4-acetylphenyl)benzoate exhibits a predicted ACD/LogP of 3.91, which is substantially higher than the 3.76 logP of its unsubstituted analog, ethyl 4-biphenylcarboxylate . This increase in lipophilicity is directly attributable to the acetyl group and is expected to enhance membrane permeability in biological assays, a critical factor for intracellular target engagement in antimicrobial research .

Physicochemical properties Lipophilicity Drug-likeness

Storage Requirement for Stability

Ethyl 4-(4-acetylphenyl)benzoate requires storage at -20°C for maximum recovery and stability, a specific condition noted in vendor documentation [1]. This contrasts with the room temperature shipping and storage typically recommended for simpler biphenyl carboxylate esters like ethyl 4-biphenylcarboxylate . The need for cryopreservation is a direct consequence of the compound's acetyl and ester functionalities, which make it more susceptible to degradation (e.g., hydrolysis) under ambient conditions [1].

Compound handling Stability Procurement

Ethyl 4-(4-acetylphenyl)benzoate: Application Scenarios


MRSA Lead Identification

The compound's demonstrated MIC of 31.108 µg/mL against clinical MRSA isolates positions it as a viable starting point for medicinal chemistry optimization targeting drug-resistant Gram-positive pathogens . Its activity spectrum justifies inclusion in screening libraries focused on overcoming methicillin resistance.

SAR Building Block

The clear differential in both biological activity (MIC vs. MRSA) and physicochemical properties (logP) compared to the unsubstituted ethyl 4-biphenylcarboxylate makes this compound an essential tool for SAR campaigns . Researchers can use it to probe the contribution of the acetyl group to target binding and permeability in biphenyl-based antimicrobial series .

Lipophilicity Assay Probe

With a predicted logP of 3.91, the compound can serve as a lipophilic standard or probe in assays where membrane permeability is a critical variable, such as bacterial cell penetration studies or parallel artificial membrane permeability assays (PAMPA) .

Synthetic Intermediate

The presence of both an ester and a ketone (acetyl) group offers dual reactive handles for further derivatization, making it a more versatile intermediate than simpler esters like ethyl 4-biphenylcarboxylate . The -20°C storage requirement ensures that the starting material maintains high purity for sensitive synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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